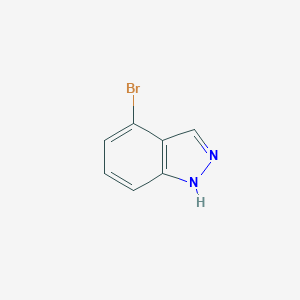

4-bromo-1H-indazole

Descripción general

Descripción

El 4-bromo-1H-indazol es un compuesto orgánico aromático heterocíclico que contiene un átomo de bromo unido a la cuarta posición del anillo de indazol. Los derivados de indazol, incluido el 4-bromo-1H-indazol, son conocidos por sus significativas actividades biológicas y se utilizan ampliamente en la química medicinal para el desarrollo de diversos agentes terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-bromo-1H-indazol normalmente implica la ciclización de derivados de bencilidenhidrazina orto-sustituidos. Un método común comienza con la preparación de 2-bromo-6-fluorobenzaldehído, que luego se hace reaccionar con hidrazina para formar 2-bromo-6-fluorobencilidenhidrazina. Este intermedio se cicla para producir 4-bromo-1H-indazol .

Métodos de producción industrial: En entornos industriales, la síntesis de 4-bromo-1H-indazol se puede optimizar utilizando reacciones catalizadas por metales de transición. Por ejemplo, se puede utilizar una reacción catalizada por acetato de cobre(II) para formar el enlace N-N en presencia de oxígeno como oxidante terminal, lo que da como resultado altos rendimientos y productos secundarios mínimos .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-bromo-1H-indazol experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reacciones de oxidación y reducción: El anillo de indazol puede experimentar oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Se utilizan comúnmente reactivos como hidruro de sodio o carbonato de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO).

Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con una amina puede producir derivados de 4-amino-1H-indazol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

4-Bromo-1H-indazole is primarily researched for its potential in drug development, particularly in targeting various diseases such as cancer and bacterial infections. Its structure allows it to act as a scaffold for synthesizing new therapeutic agents.

- Antibacterial Activity : Research has shown that derivatives of this compound exhibit potent antibacterial properties. A study demonstrated that certain synthesized derivatives were effective against resistant strains of bacteria, including Staphylococcus aureus, with some compounds showing up to 256-fold greater potency than traditional antibiotics like 3-methoxybenzamide (3-MBA) .

| Compound | Activity Against S. aureus | Relative Potency |

|---|---|---|

| Compound 12 | 256-fold more than 3-MBA | High |

| Compound 18 | 64-fold more than 3-MBA | Moderate |

| Control (Ciprofloxacin) | Standard reference | - |

Biological Studies

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes associated with cell growth and division. For instance, indazole derivatives can inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation .

- FtsZ Inhibition : Some derivatives have been identified as filamentous temperature-sensitive protein Z (FtsZ) inhibitors, which are vital for bacterial cell division. This inhibition can lead to the development of new antibiotics targeting Gram-positive and Gram-negative bacteria .

Material Science

Organic Semiconductors

this compound has potential applications in material science, particularly in the development of organic semiconductors due to its unique electronic properties. These properties make it suitable for use in advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

Agrochemical Development

The compound is also being explored for its applications in agricultural chemistry, particularly in the formulation of environmentally friendly pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing effective agrochemicals .

Analytical Chemistry

Standardization

In analytical chemistry, this compound is utilized as a standard compound to ensure accuracy and reliability in experimental results. Its known properties allow researchers to calibrate instruments effectively .

Case Study 1: Antibacterial Efficacy

A series of novel this compound derivatives were synthesized and tested against various bacterial strains. The study found that certain compounds exhibited significant antibacterial activity against resistant strains, indicating their potential as new antibiotic candidates .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition capabilities of this compound derivatives revealed their effectiveness in blocking PI3K activity, suggesting a pathway for developing cancer therapies that target metabolic pathways critical for tumor growth .

Mecanismo De Acción

El mecanismo de acción del 4-bromo-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El átomo de bromo aumenta la afinidad de unión del compuesto a estos objetivos, lo que lleva a la modulación de las vías biológicas. Por ejemplo, los derivados de 4-bromo-1H-indazol pueden inhibir la actividad de ciertas quinasas, lo que afecta la señalización y proliferación celular .

Compuestos similares:

1H-Indazol: Carece del átomo de bromo, lo que da como resultado una reactividad y actividad biológica diferentes.

4-Cloro-1H-indazol: Contiene un átomo de cloro en lugar de bromo, lo que puede llevar a variaciones en las propiedades químicas y los efectos biológicos.

2-Bromo-1H-indazol: El átomo de bromo está unido a la segunda posición, lo que altera su comportamiento químico y aplicaciones.

Singularidad: El 4-bromo-1H-indazol es único debido a la presencia del átomo de bromo en la cuarta posición, lo que influye significativamente en su reactividad química y actividad biológica. Este patrón de sustitución específico lo convierte en un compuesto valioso en la química medicinal y otros campos de investigación científica .

Comparación Con Compuestos Similares

1H-Indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-1H-Indazole: Contains a chlorine atom instead of bromine, which can lead to variations in chemical properties and biological effects.

2-Bromo-1H-Indazole: The bromine atom is attached to the second position, altering its chemical behavior and applications.

Uniqueness: 4-Bromo-1H-indazole is unique due to the presence of the bromine atom at the fourth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research fields .

Actividad Biológica

4-Bromo-1H-indazole is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

This compound has a molecular formula of C7H6BrN and a molecular weight of 200.04 g/mol. The presence of the bromine atom at the 4-position significantly influences its biological activity by altering electronic properties and steric hindrance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives.

Synthesis and Evaluation

A series of novel derivatives were synthesized to evaluate their activity against various bacterial strains. Notably, compounds derived from this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparative Activity |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA |

| Compound 12 | S. aureus (penicillin-resistant) | 256 | 256-fold more active than 3-MBA |

| Compound 18 | S. aureus ATCC29213 | 64 | 4-fold weaker than ciprofloxacin |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of indazole derivatives, including this compound, have been extensively studied. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Indazoles have been shown to act as inhibitors of specific kinases involved in cancer progression. For example, a recent study demonstrated that certain derivatives, including those based on the indazole scaffold, effectively inhibited Polo-like kinase 4 (PLK4), a target in cancer therapy.

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| CFI-400945 (81c) | PLK4 | <10 | HCT116 (colon cancer) |

| Compound 82a | Pan-Pim Kinases | 0.4 - 1.1 | KMS-12 BM (multiple myeloma) |

These results indicate that modifications to the indazole structure can enhance selectivity and potency against specific cancer targets .

Other Biological Activities

In addition to antibacterial and anticancer effects, this compound exhibits various other biological activities:

- Anti-inflammatory : Indazoles have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.

- Antiparasitic : Some studies have reported moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Neuroprotective Effects : There is emerging evidence suggesting that indazole derivatives may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies

Several case studies illustrate the clinical relevance of indazole derivatives:

- Antimicrobial Resistance : A study highlighted the effectiveness of novel indazole derivatives in overcoming resistance mechanisms in Gram-positive bacteria, suggesting potential use in clinical settings where antibiotic resistance is prevalent.

- Cancer Therapy : Clinical trials involving indazole-based compounds are underway to evaluate their efficacy in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction.

Propiedades

IUPAC Name |

4-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIODOACRIRBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625169 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186407-74-9 | |

| Record name | 4-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?

A1: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that this compound could potentially interfere with the natural defense system against microorganisms.

Q2: Have there been any computational studies on this compound, and what insights do they offer?

A2: Yes, this compound has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives with regard to antibacterial activity?

A3: A study exploring novel this compound derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for enhanced antibacterial efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.